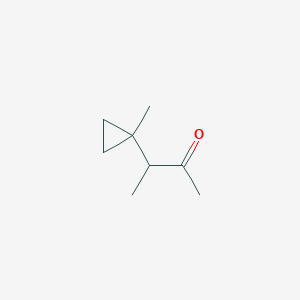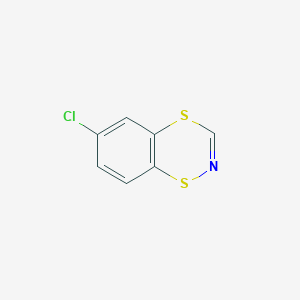
6-Chloro-1,4,2-benzodithiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,4,2-benzodithiazine is a compound belonging to the class of 1,4,2-benzodithiazines, which have been studied for their wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4,2-benzodithiazine typically involves the reaction of isatoic anhydride with 3-amino-1,4,2-benzodithiazine 1,1-dioxides. The reaction is carried out in the presence of appropriate reagents and solvents, such as pyridine and toluene, under controlled temperature conditions . Another method involves the reaction of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines with aldehydes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Medicine: Its derivatives have shown potential as antiviral and antibacterial agents.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1,4,2-benzodithiazine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-benzothiadiazine-1,1-dioxides: These compounds are structurally related and have been studied for their antihypertensive and antidiabetic properties.
Uniqueness: 6-Chloro-1,4,2-benzodithiazine stands out due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
82946-27-8 |
|---|---|
Fórmula molecular |
C7H4ClNS2 |
Peso molecular |
201.7 g/mol |
Nombre IUPAC |
6-chloro-1,4,2-benzodithiazine |
InChI |
InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)10-4-9-11-6/h1-4H |
Clave InChI |
ZHTLDHBMANTGBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


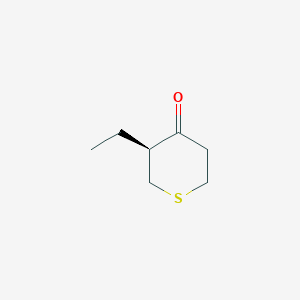
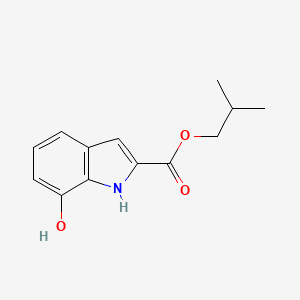
![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
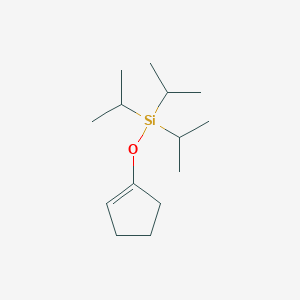
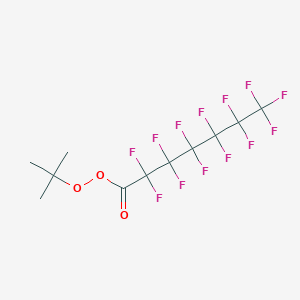
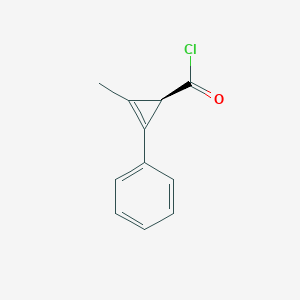
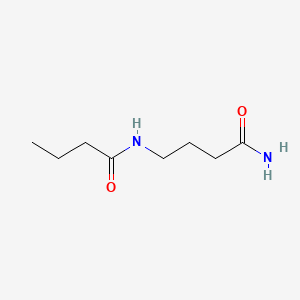

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
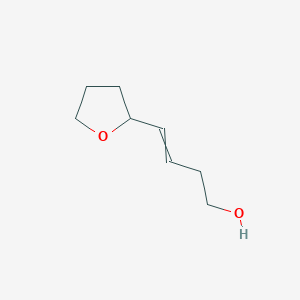

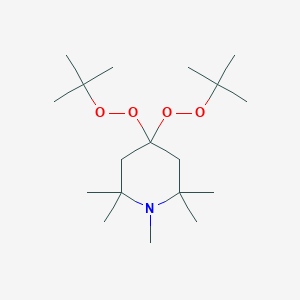
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
